molecular formula C5H9NO2S B13821222 4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one

4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one

Cat. No.: B13821222
M. Wt: 147.20 g/mol
InChI Key: ZUFRNFKJVSAWHE-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve efficient synthesis with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity is attributed to the inhibition of enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidin-4-one: Exhibits a wide range of biological activities, including anticancer and antimicrobial effects.

Uniqueness

4-Hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and methyl groups enhance its pharmacological properties and make it a versatile compound for various applications .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

4-hydroxy-3,4-dimethyl-1,3-thiazolidin-2-one

InChI

InChI=1S/C5H9NO2S/c1-5(8)3-9-4(7)6(5)2/h8H,3H2,1-2H3

InChI Key

ZUFRNFKJVSAWHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=O)N1C)O

Origin of Product

United States

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